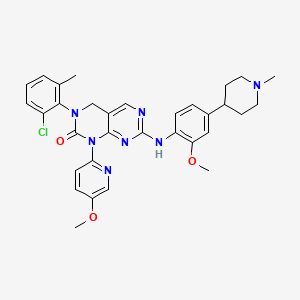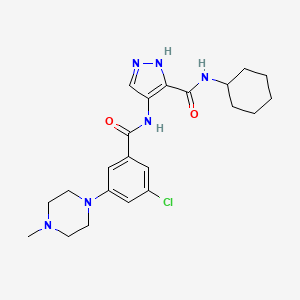
ZK-Cdk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZK-CDK es un compuesto conocido por su inhibición de doble especificidad de la cinasa dependiente de ciclina 2 (CDK2) y la tirosina cinasa del receptor del factor de crecimiento endotelial vascular (VEGF-RTK). Este compuesto ha mostrado un potencial significativo en la inhibición de la proliferación de células tumorales humanas, induciendo la apoptosis e inhibiendo el crecimiento de tumores xenotrasplantados humanos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ZK-CDK implica el desarrollo de inhibidores altamente potentes con doble especificidad para las cinasas dependientes de ciclina y las tirosina cinasas del receptor del factor de crecimiento endotelial vascular. Las rutas sintéticas específicas y las condiciones de reacción para this compound son propiedad y no se han divulgado en el dominio público.
Métodos de producción industrial
Los métodos de producción industrial para this compound no están disponibles públicamente. Normalmente, la producción de tales compuestos implica la síntesis a gran escala en entornos controlados para garantizar la pureza y la eficacia.
Análisis De Reacciones Químicas
Tipos de reacciones
ZK-CDK experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de inhibición: This compound inhibe CDK2 / ciclinaE, CDK1 / ciclinaB, VEGF-RTK2 y PDGF-RTKβ en el rango de nanomolar bajo.
Inducción de la apoptosis: This compound induce la apoptosis en células tumorales humanas.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en las reacciones que involucran this compound incluyen:
Concentraciones nanomolares bajas: La inhibición efectiva ocurre a concentraciones nanomolares bajas.
Condiciones de cultivo celular: Las reacciones se realizan típicamente en entornos de cultivo celular para estudiar los efectos en las células tumorales.
Productos principales formados
Los principales productos formados a partir de las reacciones que involucran this compound incluyen:
Proliferación de células tumorales inhibida: This compound inhibe eficazmente la proliferación de células tumorales humanas.
Apoptosis inducida: This compound induce la apoptosis en las células tumorales, lo que lleva a una reducción del crecimiento tumoral.
Aplicaciones Científicas De Investigación
ZK-CDK tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: This compound se utiliza ampliamente en la investigación del cáncer para estudiar sus efectos sobre la proliferación de células tumorales y la apoptosis.
Desarrollo de fármacos: El compuesto se está investigando por su potencial como agente terapéutico en el tratamiento de varios cánceres.
Biología molecular: This compound se utiliza para estudiar las vías moleculares involucradas en la regulación del ciclo celular y el crecimiento tumoral.
Mecanismo De Acción
ZK-CDK ejerce sus efectos a través de la inhibición dual de las cinasas dependientes de ciclina y las tirosina cinasas del receptor del factor de crecimiento endotelial vascular. Los objetivos moleculares y las vías involucradas incluyen:
CDK2 / CiclinaE y CDK1 / CiclinaB: This compound inhibe estas cinasas, lo que lleva al arresto del ciclo celular en la fase G1 y la inducción de la apoptosis.
VEGF-RTK2 y PDGF-RTKβ: La inhibición de estos receptores reduce la neovascularización inducida por el tumor, lo que lleva a una disminución del suministro de sangre a los tumores y una reducción del crecimiento tumoral.
Comparación Con Compuestos Similares
ZK-CDK es único en su inhibición de doble especificidad de las cinasas dependientes de ciclina y las tirosina cinasas del receptor del factor de crecimiento endotelial vascular. Los compuestos similares incluyen:
Flavopiridol: Un inhibidor pan-CDK que se dirige a múltiples CDK, incluidas CDK1, CDK2, CDK4, CDK6, CDK7 y CDK9.
Dinaciclib: Un inhibidor selectivo de CDK1, CDK2, CDK5 y CDK9.
Roscovitina: Un inhibidor selectivo de CDK2, CDK7 y CDK9.
This compound se destaca por su mecanismo de inhibición dual, lo que lo convierte en un candidato prometedor para la terapia del cáncer.
Propiedades
Número CAS |
1010440-84-2 |
|---|---|
Fórmula molecular |
C13H17BrClN5O3S |
Peso molecular |
438.73 g/mol |
Nombre IUPAC |
4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1 |
Clave InChI |
CBRHYTYNUKLOBK-DDWIOCJRSA-N |
SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)NC3=C(NN=C3)C(=O)NC4CCCCC4)Cl |
SMILES isomérico |
C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
SMILES canónico |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ZK-304709; ZK304709; ZK 304709 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



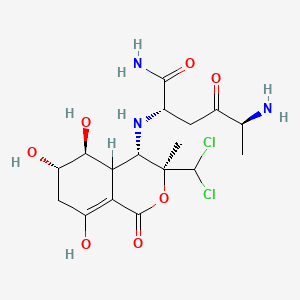
![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)
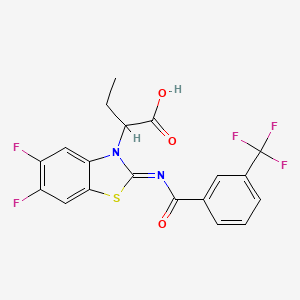
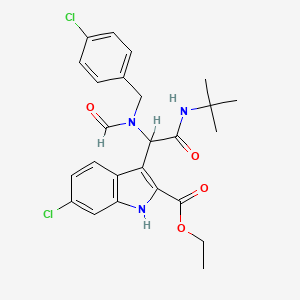
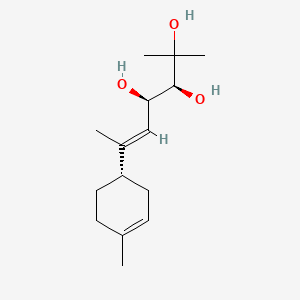
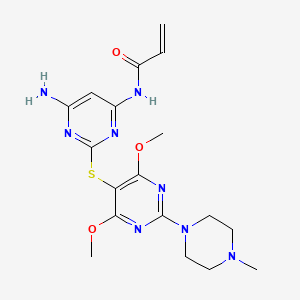
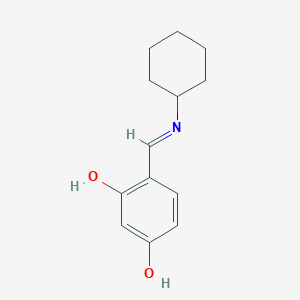
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
